molecular formula C7H9Cl2N3 B3105264 2,4-Dichloro-6-isopropylpyrimidin-5-amine CAS No. 1523617-86-8

2,4-Dichloro-6-isopropylpyrimidin-5-amine

Cat. No.: B3105264
CAS No.: 1523617-86-8
M. Wt: 206.07 g/mol
InChI Key: QYUIYESIGOYMCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-isopropylpyrimidin-5-amine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

2,4-dichloro-6-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-3(2)5-4(10)6(8)12-7(9)11-5/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUIYESIGOYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242629
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-86-8
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(1-methylethyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-isopropylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution of chlorine atoms with the isopropylamine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-isopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-isopropylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-isopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 6 enhances its lipophilicity and potential interactions with biological targets compared to its methyl or fluorine-substituted analogs .

Biological Activity

2,4-Dichloro-6-isopropylpyrimidin-5-amine is a heterocyclic organic compound with significant potential in medicinal chemistry and agricultural applications. Its molecular formula is C_9H_10Cl_2N_4, and it has a molecular weight of 191.06 g/mol. This compound is characterized by a pyrimidine ring substituted at positions 2 and 4 with chlorine atoms and at position 6 with an isopropyl group. Research indicates that it possesses various biological activities, particularly antibacterial and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with several biological targets, influencing biochemical pathways involved in immune responses and cellular metabolism. Key findings related to its biological activity include:

  • Antibacterial Properties : The compound exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition : It has been identified as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can influence the pharmacokinetics of other drugs.
  • Nitric Oxide Production : Studies have shown that it can inhibit nitric oxide (NO) production in immune cells, suggesting a role in regulating immune responses. In vitro assays demonstrated that certain derivatives of pyrimidines, including this compound, effectively suppressed NO production in activated mouse peritoneal cells .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The compound binds to specific enzymes involved in metabolic pathways, modulating their activity. This interaction can lead to altered drug metabolism and potential therapeutic effects.
  • Immune Modulation : By inhibiting NO production, the compound may influence the immune response, potentially providing therapeutic benefits in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine compounds, providing insights into the potential applications of this compound:

Table 1: Comparative Biological Activity of Pyrimidine Derivatives

Compound NameIC50 (μM)Biological Activity Description
5-Fluoro-2-amino-4,6-dichloropyrimidine2Strongest inhibitor of NO production among tested compounds .
2-Amino-4,6-dichloropyrimidineNot specifiedExhibited moderate antibacterial properties.
This compoundNot specifiedPotential for enzyme inhibition and immune modulation .

Synthesis and Structural Considerations

The synthesis of this compound typically involves chlorination processes applied to 6-isopropylpyrimidine. Various purification techniques such as recrystallization are employed to isolate the final product effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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